molecular formula C11H20N2O4 B1449935 Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate CAS No. 1620451-38-8

Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate

Cat. No.: B1449935
CAS No.: 1620451-38-8
M. Wt: 244.29 g/mol
InChI Key: HGSNWIDVQSMJKV-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C11H20N2O4 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate (CAS: 1620451-38-8) is a synthetic compound that has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, chemical properties, and applications in research.

Molecular Formula : C11H20N2O4
Molecular Weight : 244.29 g/mol
Purity : Typically ≥ 95%
IUPAC Name : this compound
CAS Number : 1620451-38-8

The compound features an azetidine ring, a tert-butyl ester group, and an amino acid derivative, which contribute to its unique reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate the activity of enzymes or receptors, leading to various pharmacological effects. The exact pathways are still under investigation, but preliminary studies suggest the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could bind to receptor sites, altering their activity and influencing cellular responses.

Anticancer Potential

Preliminary studies suggest that azetidine derivatives may exhibit anticancer properties. The ability of this compound to affect cellular pathways related to cancer cell proliferation and apoptosis is a subject of ongoing research.

Neuroprotective Effects

Some studies have indicated that compounds with similar structures may provide neuroprotective benefits by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Case Studies and Research Findings

A few notable studies related to the biological activities of azetidine derivatives include:

  • Study on Enzyme Inhibition :
    • A study examined the inhibition of specific enzymes by azetidine derivatives, highlighting their potential as therapeutic agents in metabolic disorders.
    • Results indicated that certain modifications to the azetidine structure could enhance inhibitory activity.
  • Antimicrobial Testing :
    • A comparative analysis of various azetidine derivatives demonstrated significant antimicrobial activity against Gram-positive bacteria.
    • The study suggested that the introduction of specific functional groups could optimize efficacy.
  • Neuroprotection Research :
    • Research involving neuroprotective assays showed that certain azetidine compounds could reduce neuronal damage in vitro.
    • These findings support further exploration into the neuroprotective capabilities of tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine.

Applications in Research

Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine is being explored for various applications:

  • Medicinal Chemistry : As a potential lead compound for drug development targeting metabolic diseases and cancer.
  • Organic Synthesis : Used as a building block in synthesizing more complex molecules with desired biological activities.

Properties

IUPAC Name

tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-5-7(6-13)8(12)9(14)16-4/h7-8H,5-6,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSNWIDVQSMJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501135366
Record name 3-Azetidineacetic acid, α-amino-1-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501135366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620451-38-8
Record name 3-Azetidineacetic acid, α-amino-1-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1620451-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azetidineacetic acid, α-amino-1-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501135366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.